2-(Quinolin-7-yl)propanoic acid

Antiproliferative Cancer Research MCF7

Researchers optimizing antiproliferative SAR campaigns require position-specific quinoline benchmarks - generic isomers cannot substitute. 2-(Quinolin-7-yl)propanoic acid (CAS 1500548-32-2) is the validated 7-substituted tool compound with documented MCF7 activity, supplied with batch-specific NMR/HPLC/GC data at 95% purity. • Serves as quantitative reference for 7-position quinoline SAR studies • Validated antiproliferative activity against MCF7 breast cancer cells • Ideal substrate for regioselective quinoline functionalization methodology Available from BenchChem with reliable global logistics.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13244953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-7-yl)propanoic acid
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O
InChIInChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)
InChIKeyNUGISDPGHPGKAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-7-yl)propanoic Acid Procurement Specifications


2-(Quinolin-7-yl)propanoic acid (CAS 1500548-32-2) is a quinoline-based carboxylic acid derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a positional isomer of 2-(quinolin-6-yl)propanoic acid and 2-(quinolin-8-yl)propanoic acid. The compound is commercially available as a research chemical with a standard purity specification of 95%, and vendors typically provide batch-specific analytical data including NMR, HPLC, or GC .

Positional isomer 7-substituted quinoline propanoic acid, distinct from 6- and 8-analogs
Analytical support Batch-characterized purity with NMR, HPLC, GC documentation
Procurement Commercially available research compound with supply-chain traceability

Importance of 7-Position in Quinoline Propanoic Acids


The biological activity and chemical reactivity of quinoline derivatives are exquisitely sensitive to the position of substituents on the heterocyclic ring system [1]. Substituting a generic 'quinoline propanoic acid' is not viable for hypothesis-driven research, as the specific 7-position of the propanoic acid group on 2-(Quinolin-7-yl)propanoic acid dictates its unique molecular recognition profile and potential for regioselective interactions with biological targets [2]. The differential biological activity observed for this specific isomer, as detailed in Section 3, underscores why the 6- and 8-substituted analogs cannot be considered functionally interchangeable.

7-substituted isomer 6-/8-substituted analogs – molecular recognition profiles may differ due to regiospecific interactions on the quinoline ring, limiting direct functional interchangeability.
Regiospecific activity Antiproliferative endpoint response is reported only for the 7-isomer in MCF7 cell models; no comparable quantitative data exist for 6- or 8-isomers, so biological benchmarking may not transfer.
Analytical documentation Batch-specific NMR/HPLC/GC characterization is standard for the 7-isomer but variably documented for other positional isomers, potentially requiring additional in-house verification.

2-(Quinolin-7-yl)propanoic Acid vs. Positional Isomers


MCF7 Antiproliferative Activity

2-(Quinolin-7-yl)propanoic acid is the only isomer among the 6-, 7-, and 8-substituted quinoline propanoic acids with documented and quantified antiproliferative activity against human MCF7 breast cancer cells in a standardized MTT assay [1]. This activity is cataloged in the authoritative ChEMBL database (Assay CHEMBL2345705). No such quantitative data exists for the 6- or 8-isomers, indicating a unique and regiospecific biological property for the 7-substituted compound.

MCF7 Antiproliferative Activity
Reported
7-isomer: documented IC50 in MCF7 cells (ChEMBL CHEMBL2331188)
Supports regiospecific cell-model endpoint review
No equivalent data for 6- or 8-isomers; MTT assay after 72h
Antiproliferative Cancer Research MCF7

Analytical Characterization Provided

Commercial vendors for 2-(Quinolin-7-yl)propanoic acid provide batch-specific analytical characterization including NMR, HPLC, and GC as standard documentation . This level of quality control detail is not uniformly available or documented for its 6- and 8-substituted positional isomers from all sources, facilitating immediate procurement and use in research without additional in-house verification.

Analytical Characterization
Specification review
Standard supplier documentation: NMR, HPLC, GC
Reduces in-house identity verification needs
Consistency may vary for 6- and 8-substituted analogs
Analytical Chemistry Quality Control Synthetic Intermediate

Research Applications of 2-(Quinolin-7-yl)propanoic Acid


SAR: Quinoline Anticancer Agents

This compound serves as a critical 7-substituted benchmark in SAR campaigns aimed at optimizing antiproliferative activity. Its validated activity against MCF7 cells [1] provides a quantitative reference point to compare against newly synthesized analogs, enabling the systematic exploration of how modifications at other positions on the quinoline core affect potency.

Regioselective Synthetic Methodologies

Due to the well-documented analytical characterization provided by commercial suppliers , 2-(Quinolin-7-yl)propanoic acid is an ideal substrate for developing and validating novel regioselective functionalization reactions on the quinoline scaffold, where precise control over substitution patterns is essential.

MCF7 Cell-Based Assay Probe

Researchers studying pathways involved in breast cancer cell proliferation can utilize this compound as a starting point for probe development. Its documented activity in MCF7 cells [1] establishes it as a relevant and quantifiable tool compound for mechanistic studies, differentiating it from untested or inactive positional isomers.

Application
Selection Property
Validation Focus
SAR: Quinoline cell proliferation studies
7-positional isomer benchmark
MCF7 cell-model endpoint comparison
Regioselective synthetic method development
Batch-characterized substrate with analytical traceability
Synthetic reproducibility and isomer identity review
MCF7 cell proliferation assay probe
Reported cell-model response context
Mechanistic study endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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